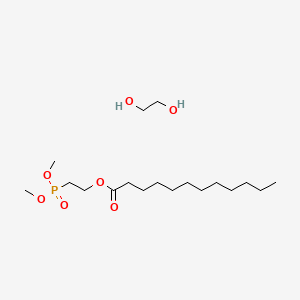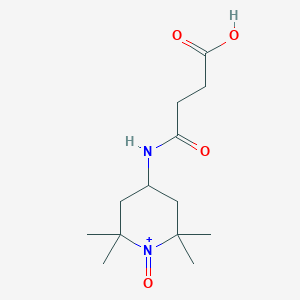![molecular formula C16H11BrO B14430402 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- CAS No. 81975-58-8](/img/structure/B14430402.png)
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- is a chemical compound that belongs to the class of indenones
Méthodes De Préparation
The synthesis of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Analyse Des Réactions Chimiques
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties, which could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-[(4-bromophenyl)methylene]-2,3-dihydro-: This compound has a similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.
1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-:
1H-Inden-1-one, 2-[(3-methylphenyl)methylene]-2,3-dihydro-: The presence of a methyl group instead of a halogen can lead to different chemical behavior and biological activity.
The uniqueness of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81975-58-8 |
|---|---|
Formule moléculaire |
C16H11BrO |
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2 |
Clé InChI |
BVIWTKYMZMLBTA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
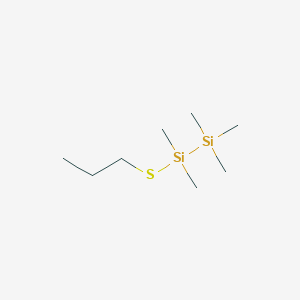
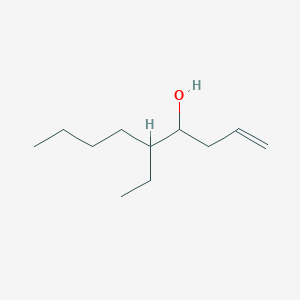
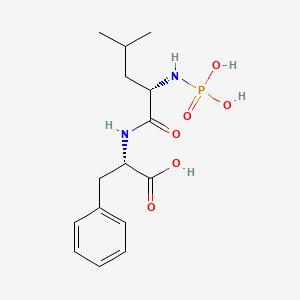

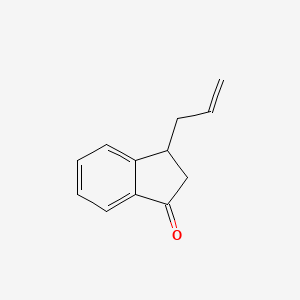
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
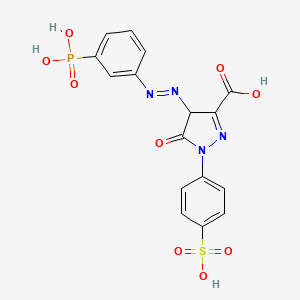
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
